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molecular formula C14H14O B3048300 2-methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ol CAS No. 163801-85-2

2-methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ol

Cat. No. B3048300
M. Wt: 198.26 g/mol
InChI Key: DOAPDKSFSSCLCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07112638B2

Procedure details

A solution of 2-methyl-2,3-dihydro-1H-cyclopenta[a]naphtalen-1-one (28.09 g, 0.143 mol) in 100 mL of THF was slowly added to a suspension of LiAlH4 (2.18 g, 58 mmol) in 200 mL of ether and refluxed for 2 h under stirring. The reaction mixture was subsequently transferred into a 2-L beaker and slowly hydrolyzed, under constant stirring, by dropwise addition of a 10% aq. solution of HCl until pH 5. The organic layer was separated, while the water layer was extracted with ether (3×100 mL). The organic layers were collected, washed with potassium carbonate/water until neutral pH, dried over MgSO4 and evaporated off to dryness. The so-obtained product, as a mixture of two isomers, was used in the next step without further purification.
Quantity
28.09 g
Type
reactant
Reaction Step One
Quantity
2.18 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
aq. solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[C:14](=[O:15])[C:5]2=[C:6]3[C:11](=[CH:12][CH:13]=[C:4]2[CH2:3]1)[CH:10]=[CH:9][CH:8]=[CH:7]3.[H-].[H-].[H-].[H-].[Li+].[Al+3].Cl>C1COCC1.CCOCC>[CH3:1][CH:2]1[CH:14]([OH:15])[C:5]2=[C:6]3[C:11](=[CH:12][CH:13]=[C:4]2[CH2:3]1)[CH:10]=[CH:9][CH:8]=[CH:7]3 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
28.09 g
Type
reactant
Smiles
CC1CC=2C(=C3C=CC=CC3=CC2)C1=O
Name
Quantity
2.18 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
200 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
aq. solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The organic layer was separated, while the water layer
EXTRACTION
Type
EXTRACTION
Details
was extracted with ether (3×100 mL)
CUSTOM
Type
CUSTOM
Details
The organic layers were collected
WASH
Type
WASH
Details
washed with potassium carbonate/water until neutral pH
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated off to dryness
ADDITION
Type
ADDITION
Details
The so-obtained product, as a mixture of two isomers
CUSTOM
Type
CUSTOM
Details
was used in the next step without further purification

Outcomes

Product
Name
Type
Smiles
CC1CC=2C(=C3C=CC=CC3=CC2)C1O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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